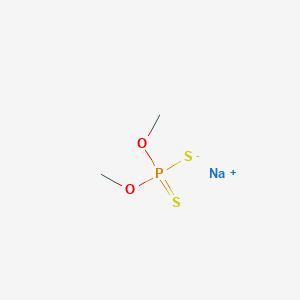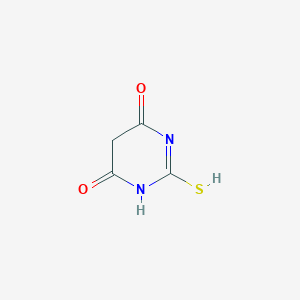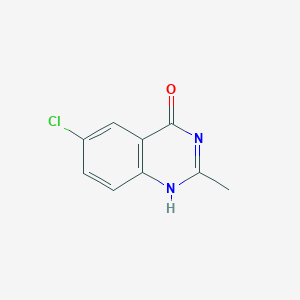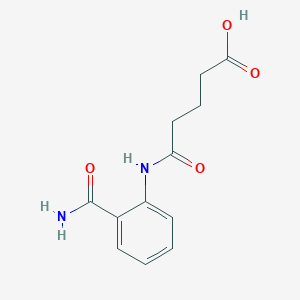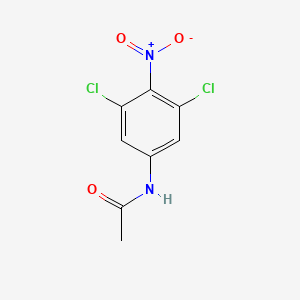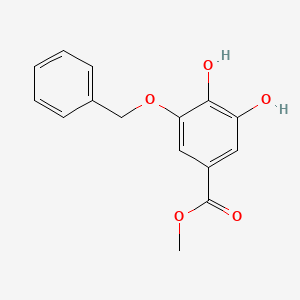
Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate
Übersicht
Beschreibung
“Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate” is a chemical compound. It is a derivative of benzoic acid, which is a common component in a variety of synthetic and natural substances . The compound is crucial in the synthesis of poly(3-hydroxybenzoate), achieving yields of 89-99% with molecular weights of 10,000-14,000.
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it has been used in the preparation of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles . The compound was prepared in a 73% isolated yield by means of an oxidative ring closure of a hydrazine intermediate .Molecular Structure Analysis
The molecular structure of “Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate” can be represented by the formula C15H14O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
“Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate” is involved in several chemical reactions. For example, it participates in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also undergoes oxidation and reduction reactions .Physical And Chemical Properties Analysis
“Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate” has a molecular weight of 242.27 . It is a solid at room temperature and should be stored in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties:
- New derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one compounds were synthesized, which included 4-(4-methylbenzoxy)benzylidenamino derivatives. The synthesized compounds were analyzed for their potential antioxidant activities, including free radical scavenging and metal chelating activities. This study provides insight into the chemical properties and potential applications of these derivatives in antioxidant formulations (Yüksek et al., 2015).
Liquid-Crystalline Phase and Material Design:
- Research into spherical supramolecular dendrimers based on AB3 building block methyl 3,4,5-trihydroxybenzoate, which is structurally similar, showed the development of a novel thermotropic cubic liquid-crystalline phase. These dendrimers organized into a cubic phase and were studied for their shape by X-Ray analysis, indicating potential applications in material science and molecular engineering (Balagurusamy et al., 1997).
Neuroprotection Studies:
- A study on methyl 3,4-dihydroxybenzoate, a compound with structural similarity, demonstrated its neuroprotective effects against oxidative damage in SH-SY5Y cells (human neuroblastoma cells). It highlighted the compound's ability to mitigate oxidative stress and inhibit apoptosis, suggesting potential applications in the development of treatments for neurodegenerative diseases (Cai et al., 2016).
Bioactive Compounds Identification:
- New phenyl ether derivative and known analogues were isolated from the fungus Aspergillus carneus. These compounds, including a structurally related 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, were characterized and evaluated for their strong antioxidant activities. This research highlights the importance of such derivatives in discovering new bioactive compounds with potential therapeutic applications (Xu et al., 2017).
Safety And Hazards
“Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate” is a combustible material. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors . It is harmful if swallowed and very toxic to aquatic life . Personal protective equipment should be worn when handling this compound .
Eigenschaften
IUPAC Name |
methyl 3,4-dihydroxy-5-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIWZZWMNAHWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate | |
CAS RN |
79831-86-0 | |
| Record name | 3-BENZYLOXY-4,5-DIHYDROXY-BENZOIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B7771702.png)
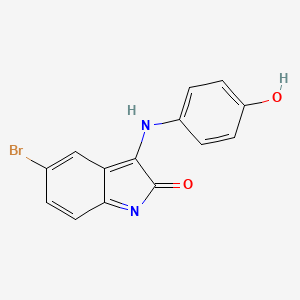
![2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B7771727.png)
![2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B7771730.png)


![2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B7771750.png)
